molecular formula C13H16Cl2N2 B1243621 Lanicemine dihydrochloride CAS No. 153322-06-6

Lanicemine dihydrochloride

Cat. No. B1243621
CAS RN: 153322-06-6
M. Wt: 271.18 g/mol
InChI Key: KHJHFYAGQZYCLC-GXKRWWSZSA-N
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Description

Molecular Structure Analysis

The molecular formula of Lanicemine dihydrochloride is C13H16Cl2N2 . The exact mass is 270.07 and the molecular weight is 271.185 . The IUPAC name is (alphaS)-alpha-Phenyl-2-pyridineethanamine dihydrochloride .


Physical And Chemical Properties Analysis

Lanicemine dihydrochloride is a solid powder .

Scientific Research Applications

Antidepressant

Lanicemine dihydrochloride is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and fast-acting antidepressant . It has been used as an antidepressant to improve behavior and metabolic measures in chronic unpredictable mild stress (CUMS) . In a study, Lanicemine relieved depression within 80 minutes, unlike most antidepressants acting on serotonin or dopamine systems which can take several weeks to work . The effects lasted from about an hour up to 2 weeks .

Neuroprotection

Earlier studies indicated that Lanicemine has neuroprotective effects . This means it could potentially be used to protect neurons from damage or degeneration.

Anticonvulsant

Lanicemine also has anticonvulsant effects . This suggests it could be used in the treatment of seizures.

Treatment of Major Depressive Disorder (MDD)

Lanicemine has been studied for its potential use in the treatment of Major Depressive Disorder (MDD) . However, it failed to reliably recapitulate the rapid, potent anti-depressive effects of ketamine in phase II clinical studies for MDD .

Enhancement of Synaptic Proteins

Combined administration of hyperforin and lanicemine evoked long-lasting antidepressant-like effects in both naïve and chronic corticosterone-treated mice while also enhancing the expression of the synapsin I, GluA1 subunit, and brain derived neurotrophic factor (BDNF) proteins in the frontal cortex .

Modulation of Intracellular Calcium Levels

In Ca2+ imaging studies, lanicemine enhanced Ca2+ influx induced by hyperforin . Hyperforin modulates intracellular Ca2+ levels by activating Ca2±conducting non-selective canonical transient receptor potential 6 channel (TRPC6) channels .

Safety and Hazards

Lanicemine is toxic if swallowed . After handling, skin should be washed thoroughly . It should not be used while eating, drinking, or smoking . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted immediately . It should be stored locked up and disposed of in an approved waste disposal plant .

Relevant Papers Several papers have been published on Lanicemine. For instance, a study titled “Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study” investigated the efficacy and safety of adjunctive Lanicemine in the treatment of major depressive disorder over 12 weeks . Another study titled “Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice” explored the combined effects of hyperforin and lanicemine . These papers provide valuable insights into the potential of Lanicemine as an antidepressant.

properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJHFYAGQZYCLC-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanicemine dihydrochloride

CAS RN

153322-06-6
Record name Lanicemine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANICEMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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